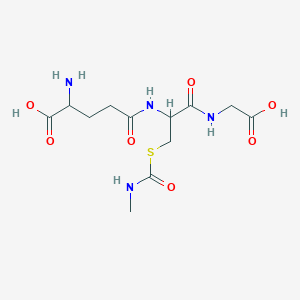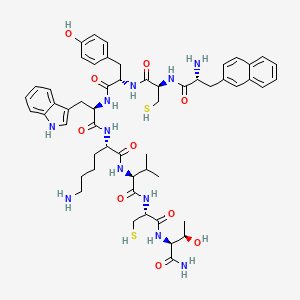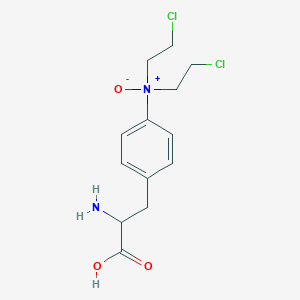
N-(2-aminoethyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acetamideHCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamideHCl est un composé synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure chimique unique, qui comprend un groupe aminoéthyl et une partie pyrrolidinedione. La forme sel de chlorhydrate améliore sa solubilité dans l’eau, le rendant plus adapté aux applications biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamideHCl implique généralement la réaction de la 2,5-dioxopyrrolidine avec un composé aminoéthyl dans des conditions contrôlées. La réaction est souvent effectuée dans un solvant organique tel que le dichlorométhane ou l’éthanol, avec l’ajout d’une base comme la triéthylamine pour faciliter la réaction. Le produit est ensuite purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
À l’échelle industrielle, la production de ce composé peut impliquer des méthodes plus efficaces et évolutives telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des conditions de réaction et des rendements plus élevés. L’utilisation de systèmes automatisés et de techniques de purification avancées garantit la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamideHCl peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés d’amine.
Substitution : Le groupe aminoéthyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénoalcanes ou les chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire du N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamide, tandis que la réduction pourrait produire du N-(2-aminoéthyl)-2-(2,5-dihydroxy-2H-pyrrol-1(5H)-yl)acétamide.
Applications De Recherche Scientifique
Le N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamideHCl présente un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Investigated for its potential role in cellular signaling pathways.
Médecine : Explored for its therapeutic potential in treating various diseases.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme par lequel le N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamideHCl exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminoéthyl peut interagir avec les enzymes et les récepteurs, modulant leur activité. La partie pyrrolidinedione peut également jouer un rôle dans la liaison aux protéines et autres biomolécules, influençant les voies et les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamide
- N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamide sulfate
- N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamide phosphate
Unicité
Le N-(2-aminoéthyl)-2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)acétamideHCl se distingue par sa forme sel de chlorhydrate, qui améliore sa solubilité et sa stabilité. Cela le rend plus adapté aux applications biologiques et industrielles que ses homologues sans sel.
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-(2,5-dioxopyrrol-1-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6(12)5-11-7(13)1-2-8(11)14/h1-2H,3-5,9H2,(H,10,12) |
Clé InChI |
XKNBSYXFRMCQMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)



![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)





